[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound has additional functional groups, including a hydroxyl group (-OH) at the 2-position, a methoxy group (-OCH₃) at the 4-position, and a methyl group (-CH₃) at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Another method involves the Friedel-Crafts alkylation reaction, where an alkyl group is introduced to the biphenyl core using an alkyl halide and a Lewis acid catalyst such as aluminum chloride . The hydroxyl and methoxy groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, making this method suitable for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of halogenated or nitrated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1-Biphenyl]-2-ol,4-methoxy-: Lacks the methyl group at the 6-position.
[1,1-Biphenyl]-2-ol,4-methyl-: Lacks the methoxy group at the 4-position.
[1,1-Biphenyl]-2-ol,6-methyl-: Lacks the methoxy group at the 4-position.
Uniqueness
[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- is unique due to the presence of all three functional groups (hydroxyl, methoxy, and methyl) on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H14O2 |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-10-8-12(16-2)9-13(15)14(10)11-6-4-3-5-7-11/h3-9,15H,1-2H3 |
InChI-Schlüssel |
YCWSZJSHUBYJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.